

"1-Phenyl-2,5-dihydro-1H-pyrrole CAS number and molecular weight"

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Compound of Interest

Compound Name: 1-Phenyl-2,5-dihydro-1H-pyrrole

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An In-depth Technical Guide to 1-Phenyl-2,5-dihydro-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and potential reaction pathways of **1-Phenyl-2,5-dihydro-1H-pyrrole**, a heterocyclic compound of interest in organic synthesis and medicinal chemistry.

Core Compound Data

1-Phenyl-2,5-dihydro-1H-pyrrole, also known as 1-phenyl-3-pyrroline, is an aromatic heterocyclic compound. The quantitative data for this molecule is summarized below.

Property	Value	Source
CAS Number	103204-12-2	[1]
Molecular Weight	145.205 g/mol	[1]
Molecular Formula	C ₁₀ H ₁₁ N	[1]

Experimental Protocols: Synthesis of N-Substituted Pyrroles

The synthesis of N-substituted pyrroles, such as **1-Phenyl-2,5-dihydro-1H-pyrrole**, can be achieved through several established methods. Two of the most prominent are the Paal-Knorr synthesis and the Clauson-Kaas pyrrole synthesis.

1. Paal-Knorr Pyrrole Synthesis

This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form the pyrrole ring. The reaction is typically conducted under neutral or weakly acidic conditions. The addition of a weak acid, such as acetic acid, can accelerate the reaction.

General Mechanism: The synthesis proceeds through the formation of a hemiaminal after the initial attack of the amine on a protonated carbonyl group. A subsequent attack on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to yield the final pyrrole product.

2. Clauson-Kaas Pyrrole Synthesis

A widely used method for the synthesis of N-substituted pyrroles is the Clauson-Kaas synthesis.^[2] This reaction involves the condensation of a primary amine with a 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst.^[1]

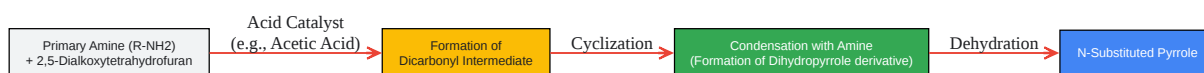
Detailed Methodology (Adapted from a microwave-assisted protocol):^[3]

- Reactants: Aniline (primary amine) and 2,5-dimethoxytetrahydrofuran.
- Solvent/Catalyst: Glacial acetic acid.
- Procedure:
 - To a microwave vial, add aniline (1 equivalent) and 2,5-dimethoxytetrahydrofuran (1 equivalent) to glacial acetic acid.
 - Seal the reaction vessel and heat under microwave irradiation at a specified temperature (e.g., 170°C) for a designated time (e.g., 10 minutes) with pre-stirring.

- After cooling, the reaction mixture is processed to isolate the N-substituted pyrrole product.
- Advantages: This method, particularly with microwave assistance, offers advantages such as shorter reaction times and can be performed under greener conditions, sometimes using water as a solvent without additional catalysts.[3]

Reaction Pathway Visualization

The following diagram illustrates the general mechanism of the Clauson-Kaas pyrrole synthesis, a key pathway for obtaining N-substituted pyrroles like **1-Phenyl-2,5-dihydro-1H-pyrrole**.



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Caption: General workflow of the Clauson-Kaas pyrrole synthesis.

Biological and Pharmacological Context

While specific signaling pathways for **1-Phenyl-2,5-dihydro-1H-pyrrole** are not extensively documented, the pyrrole scaffold is a crucial component in a vast array of biologically active molecules and pharmaceuticals.[4] Pyrrole derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[4] The functionalization of the pyrrole ring is a key strategy in the development of novel therapeutic agents. For instance, various substituted pyrrole derivatives are being investigated as potential antibacterial agents to combat the growing issue of antibiotic resistance.

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